molecular formula C16H24O3 B098288 Acetic acid, (4-octylphenoxy)- CAS No. 15234-85-2

Acetic acid, (4-octylphenoxy)-

Cat. No.: B098288
CAS No.: 15234-85-2
M. Wt: 264.36 g/mol
InChI Key: DWUYSEMDJQMICY-UHFFFAOYSA-N
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Description

“Acetic acid, (4-octylphenoxy)-” is an organic compound . It is a derivative of acetic acid, where a 4-octylphenoxy group is attached to the acetic acid molecule .


Molecular Structure Analysis

The molecular formula of “Acetic acid, (4-octylphenoxy)-” is C16H24O3 . The average mass is 264.360 Da and the monoisotopic mass is 264.172546 Da .

Safety and Hazards

Acetic acid is corrosive to skin and eyes. The Occupational Safety and Health Administration (OSHA) has set standards for exposure to acetic acid. Acetic acid has an OSHA permissible exposure limit (PEL) of 10 parts per million (ppm) over an 8-hour work shift .

Future Directions

Ionic liquids, such as “Acetic acid, (4-octylphenoxy)-”, are being used more and more often in solvent extraction processes related to metal recovery . They serve as selective extractants for heavy, rare earth, alkali, noble, and radioactive metals . The potential of ionic liquids as more environmentally benign substitutes for traditional organic solvents used to extract metals has been highly appreciated .

Properties

IUPAC Name

2-(4-octylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)19-13-16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUYSEMDJQMICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165003
Record name Acetic acid, (4-octylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15234-85-2
Record name Acetic acid, (4-octylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015234852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-octylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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